5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Overview
Description
5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a compound of interest in the field of organic chemistry and medicinal research. It serves as a key intermediate in the synthesis of various pharmaceuticals, including naratriptan hydrochloride, which is used for migraine treatment. The compound embodies a complex structure that facilitates diverse chemical reactions and properties, making it a valuable subject for synthesis and property analysis.
Synthesis Analysis
An improved process for the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole involves a novel one-pot synthetic procedure using triethyl silane for scale-up, demonstrating an efficient pathway to obtain this compound as a key intermediate for naratriptan hydrochloride (Shashikumar et al., 2010).
Molecular Structure Analysis
The molecular structure of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole and related compounds has been extensively studied, including crystal structure, Hirshfeld surface analysis, and DFT studies. These investigations reveal insights into the intermolecular interactions, atomic connectivity, and electron distribution, providing a deeper understanding of its chemical behavior and stability (Barakat et al., 2017).
Scientific Research Applications
Synthesis of Naratriptan Hydrochloride : This compound is a key intermediate in the synthesis of naratriptan hydrochloride, a drug used for treating migraines (Shashikumar et al., 2010).
5-HT6 Receptor Antagonists : A series of derivatives including this compound have shown potential as potent and selective 5-HT6 receptor antagonists. These have good pharmacokinetic profiles and do not impact cytochrome, suggesting their utility in neurological therapies (Nirogi et al., 2015).
Thermal Stability : The compound has been synthesized with good thermal stability up to 215°C, which is significant in materials science and chemical stability studies (Barakat et al., 2017).
Photochemical Applications : It is involved in producing photoadducts such as 5-(7-indolyl)uracil, important in photochemistry and potential therapeutic applications (Celewicz, 1989).
Anticancer Activity : New 5-bromo derivatives of indole and spiroindole phytoalexins synthesized from this compound show partial anticancer activity on leukemia cell lines (Očenášová et al., 2015).
Antibacterial Applications : Heterocyclic compounds derived from this compound exhibit high antibacterial activity, suggesting their potential in pharmaceutical applications (Mageed et al., 2021).
Cancer Therapy : Studies have shown that indole derivatives of this compound have superior cytotoxic and anti-vascular effects on chemoresistant cancer cells, indicating potential in future cancer therapies (Mahal et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTKCABHRSIAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577888 | |
Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
CAS RN |
121206-76-6 | |
Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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